molecular formula C23H28N4O4 B11620699 N-(2-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-methylphenyl)ethanediamide

N-(2-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-methylphenyl)ethanediamide

Cat. No.: B11620699
M. Wt: 424.5 g/mol
InChI Key: ATYHCHGBFCUQRE-UHFFFAOYSA-N
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Description

N-{2-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE is a complex organic compound that features a piperazine ring substituted with a methoxybenzoyl group and an ethanediamide moiety.

Preparation Methods

The synthesis of N-{2-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 4-methoxybenzoyl chloride with piperazine to form the intermediate 4-(4-methoxybenzoyl)piperazine. This intermediate is then reacted with 2-bromoethylamine to introduce the ethyl linkage. Finally, the product is coupled with 4-methylphenyl isocyanate to form the desired ethanediamide compound .

Chemical Reactions Analysis

N-{2-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme inhibition, particularly for AChE and BChE.

    Medicine: It has potential therapeutic applications in the treatment of neurodegenerative diseases due to its enzyme inhibitory properties.

    Industry: It can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{2-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE involves the inhibition of acetylcholinesterase and butyrylcholinesterase. The compound binds to the active site of these enzymes, preventing the hydrolysis of acetylcholine and thereby increasing its levels in the synaptic cleft. This leads to enhanced cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease .

Properties

Molecular Formula

C23H28N4O4

Molecular Weight

424.5 g/mol

IUPAC Name

N-[2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl]-N'-(4-methylphenyl)oxamide

InChI

InChI=1S/C23H28N4O4/c1-17-3-7-19(8-4-17)25-22(29)21(28)24-11-12-26-13-15-27(16-14-26)23(30)18-5-9-20(31-2)10-6-18/h3-10H,11-16H2,1-2H3,(H,24,28)(H,25,29)

InChI Key

ATYHCHGBFCUQRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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